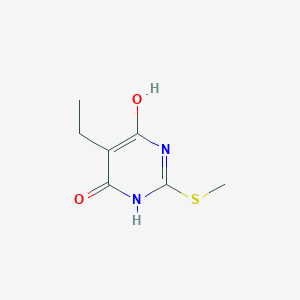
5-Ethyl-2-(methylthio)pyrimidine-4,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-(methylthio)pyrimidine-4,6-diol is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids. The compound’s structure includes an ethyl group, a methylthio group, and two hydroxyl groups attached to a pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the reaction of pyrimidine with methylthiol and ethyl groups under controlled conditions. For instance, the reaction of 4-chloro-5-bromo-2-(methylthio)pyrimidine with ethyl alcohol in the presence of a base like potassium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Ethyl-2-(methylthio)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or convert it to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus oxychloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus oxychloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Chlorinated pyrimidine derivatives.
科学研究应用
5-Ethyl-2-(methylthio)pyrimidine-4,6-diol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with an amino group and carboxylate group.
2-Methylthio-4,6-pyrimidinedione: Similar structure but with a dione group instead of hydroxyl groups.
Uniqueness
5-Ethyl-2-(methylthio)pyrimidine-4,6-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl groups make it more hydrophilic compared to similar compounds, potentially affecting its solubility and interaction with biological targets .
属性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
5-ethyl-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2S/c1-3-4-5(10)8-7(12-2)9-6(4)11/h3H2,1-2H3,(H2,8,9,10,11) |
InChI 键 |
JFZOMDJIFYCVHU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(NC1=O)SC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



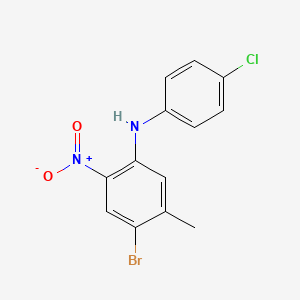


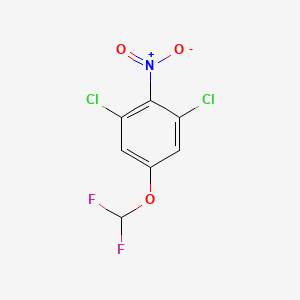
![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
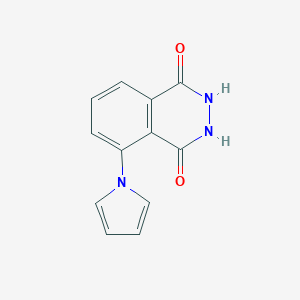
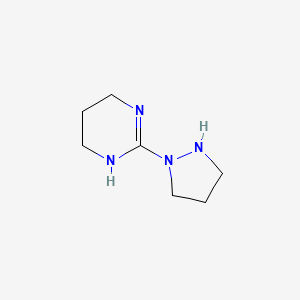
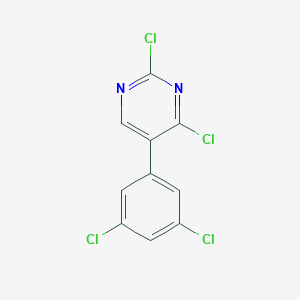
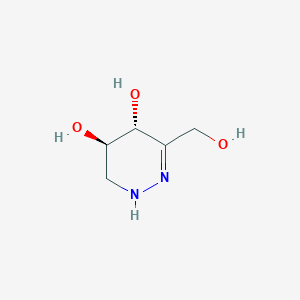

![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)

